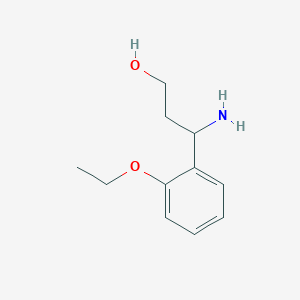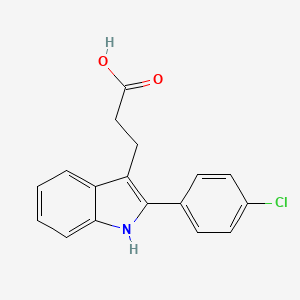![molecular formula C8H17NS B13477282 Dimethyl[(thian-3-yl)methyl]amine](/img/structure/B13477282.png)
Dimethyl[(thian-3-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[(thian-3-yl)methyl]amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a thian-3-yl group, which is a sulfur-containing heterocycle, attached to a dimethylamine moiety. The presence of sulfur in the thian-3-yl group imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl[(thian-3-yl)methyl]amine can be synthesized through several methods. One common approach involves the alkylation of dimethylamine with a thian-3-ylmethyl halide. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Another method involves the reductive amination of thian-3-ylmethyl ketone with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous as it provides high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[(thian-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thian-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted amines and amides.
Aplicaciones Científicas De Investigación
Dimethyl[(thian-3-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of Dimethyl[(thian-3-yl)methyl]amine involves its interaction with various molecular targets. The sulfur atom in the thian-3-yl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor binding. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Dimethyl[(thian-3-yl)methyl]amine can be compared with other similar compounds such as:
Dimethylamine: A simpler amine without the thian-3-yl group, which lacks the unique properties imparted by the sulfur-containing heterocycle.
Thian-3-ylmethylamine: An amine with the thian-3-yl group but without the dimethyl substitution, which may have different reactivity and biological activity.
Thian-3-ylmethyl chloride: A halide derivative that can be used as a precursor in the synthesis of this compound.
The presence of both the dimethylamine and thian-3-yl groups in this compound makes it unique, providing a combination of properties that are not found in the individual components.
Propiedades
Fórmula molecular |
C8H17NS |
|---|---|
Peso molecular |
159.29 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(thian-3-yl)methanamine |
InChI |
InChI=1S/C8H17NS/c1-9(2)6-8-4-3-5-10-7-8/h8H,3-7H2,1-2H3 |
Clave InChI |
GIRMARMGZGYSQM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CCCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13477203.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13477211.png)
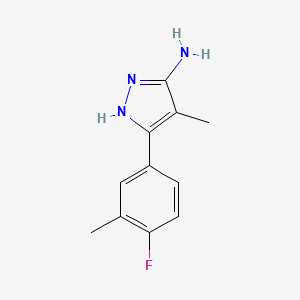
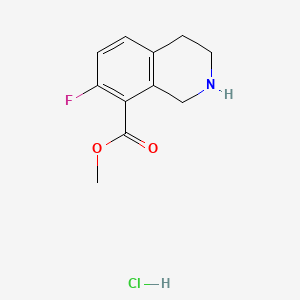
![N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13477232.png)
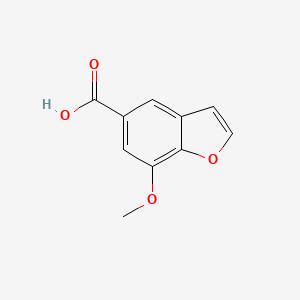
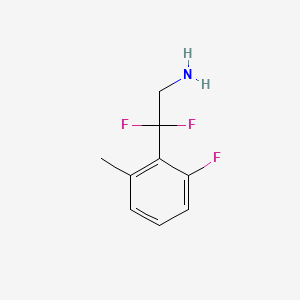
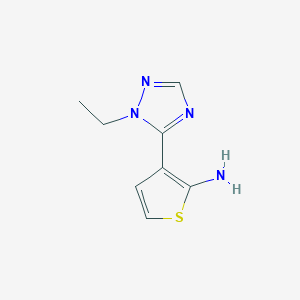
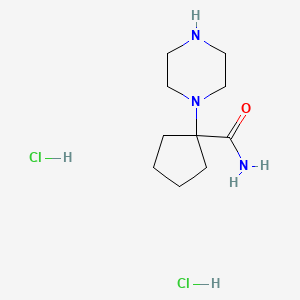
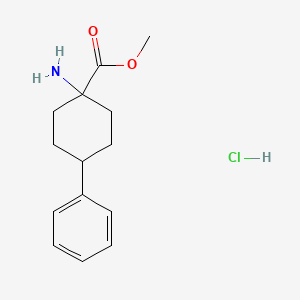
![lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13477270.png)
![Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate](/img/structure/B13477278.png)
